

A Technical Guide to the Physicochemical Characterization of (3-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Methoxy-2-nitrophenyl)methanol

Cat. No.: B1589179

[Get Quote](#)

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination of the core physical properties of **(3-Methoxy-2-nitrophenyl)methanol**. Rather than a static data sheet, this guide is structured as a methodological framework, using **(3-Methoxy-2-nitrophenyl)methanol** as a practical case study for the essential characterization of a novel or sparsely documented chemical entity. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity.

Introduction and Molecular Identity

(3-Methoxy-2-nitrophenyl)methanol (CAS No: 53055-04-2) is an aromatic alcohol containing both a methoxy and a nitro functional group.^{[1][2]} Such substituted nitroaromatic compounds are valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Accurate characterization of their physical properties is a non-negotiable prerequisite for their application, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery.

The presence of a polar nitro group, a hydrogen-bond-donating hydroxyl group, and a hydrogen-bond-accepting methoxy group suggests a compound with distinct polarity and intermolecular interaction potential.^{[3][4][5]} This guide outlines the fundamental experimental procedures required to quantify these characteristics.

Predicted Physicochemical Properties (Computational)

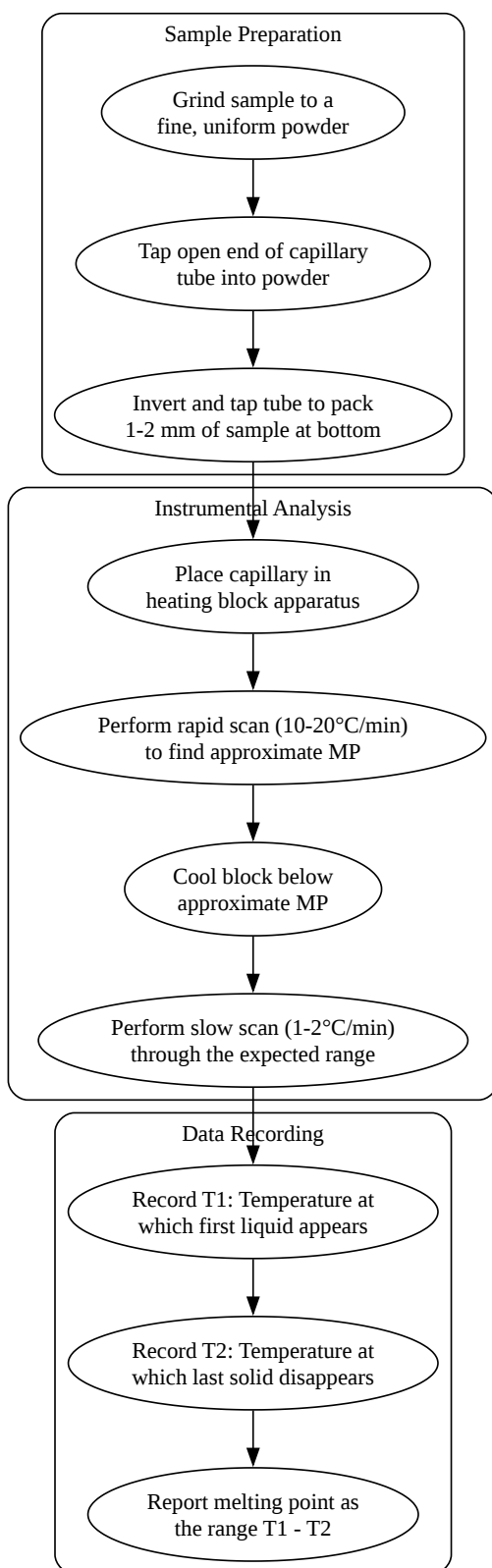
Prior to empirical testing, computational models provide valuable initial estimates of a compound's properties. These predictions, while useful for planning, must be experimentally verified. The data below for **(3-Methoxy-2-nitrophenyl)methanol** is derived from computational models and should be treated as provisional.

Property	Predicted Value	Source
Molecular Formula	C ₈ H ₉ NO ₄	[1] [2]
Molecular Weight	183.16 g/mol	[1] [2]
XLogP3	0.8	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Topological Polar Surface Area	75.3 Å ²	[2]
Rotatable Bond Count	2	[2]

Experimental Protocol: Melting Point Determination for Purity Assessment Expertise & Rationale

The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting point range of 1-2°C.[\[6\]](#) Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[\[6\]](#) Therefore, this determination is a foundational assay for quality control. We will employ the capillary method, which is cost-effective, requires minimal sample, and provides high accuracy when performed correctly.[\[7\]](#)

Workflow for Melting Point Determination



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Methoxy-2-nitrophenyl)methanol | 53055-04-2 | DCA05504 [biosynth.com]
- 2. (3-Methoxy-2-nitrophenyl)methanol | C₈H₉NO₄ | CID 10375096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. embibe.com [embibe.com]
- 4. ck12.org [ck12.org]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. chm.uri.edu [chm.uri.edu]
- 7. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characterization of (3-Methoxy-2-nitrophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589179#3-methoxy-2-nitrophenyl-methanol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com